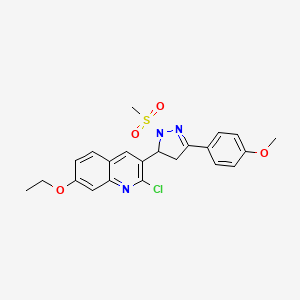
2-chloro-7-ethoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-7-ethoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-chloro-7-ethoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C20H22ClN3O3S
- Molecular Weight : 409.92 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the quinoline and pyrazole moieties contributes to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar quinoline derivatives. For instance, compounds containing quinoline structures have shown significant efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
Table 1: Antimicrobial Efficacy of Quinoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.068 μg/mL |
| Compound B | Bacillus subtilis | 0.008 μg/mL |
| Compound C | Klebsiella pneumoniae | 0.034 μg/mL |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively documented. For example, studies indicate that quinoline-based compounds exhibit cytotoxic effects against a wide range of cancer cell lines, including leukemia, lung cancer, and breast cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| Compound D | SF-295 CNS Cancer | 0.688 |
| Compound E | Non-small Cell Lung Cancer | 0.450 |
| Compound F | Ovarian Cancer | 0.320 |
Case Studies
- Study on Antimicrobial Properties : A recent investigation evaluated various derivatives with similar structures to the target compound against standard pathogen strains. Results demonstrated that certain derivatives exhibited substantial inhibition zones, indicating their potential as effective antimicrobial agents .
- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of quinoline derivatives on multiple cancer cell lines. The findings revealed that specific compounds led to significant reductions in cell viability at low concentrations, supporting their use in cancer therapy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research into similar compounds has shown favorable absorption rates and metabolic stability, although toxicity profiles must be carefully evaluated through preclinical studies .
属性
IUPAC Name |
2-chloro-7-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-4-30-17-10-7-15-11-18(22(23)24-19(15)12-17)21-13-20(25-26(21)31(3,27)28)14-5-8-16(29-2)9-6-14/h5-12,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDLUHPWGQLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














